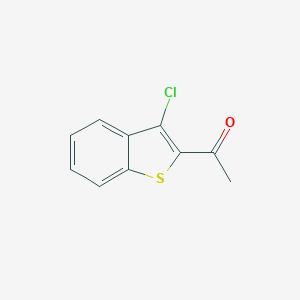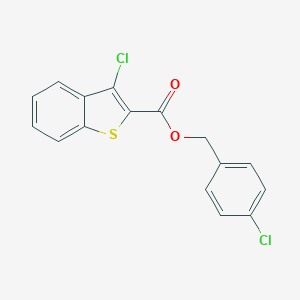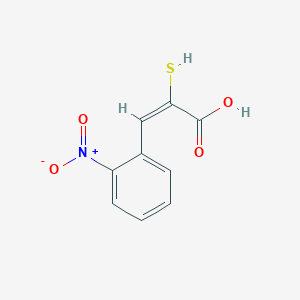![molecular formula C18H18Cl2N2O2S2 B371339 N-(3-chlorophenyl)-2-{[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)ethyl]sulfanyl}acetamide CAS No. 222403-73-8](/img/structure/B371339.png)
N-(3-chlorophenyl)-2-{[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)ethyl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-{[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)ethyl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H18Cl2N2O2S2 and its molecular weight is 429.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Toxicology of Chlorophenols
Chlorophenols, which are structurally related to the given compound due to the presence of chlorophenyl groups, have been extensively studied for their environmental impact and toxicological effects. Krijgsheld and Gen (1986) assessed the contamination of aquatic environments by chlorophenols, noting moderate toxic effects to mammalian and aquatic life, with potential for considerable toxicity to fish upon long-term exposure. This study underscores the environmental persistence and bioaccumulation risks associated with chlorinated compounds, suggesting similar concerns could apply to the compound (K. Krijgsheld & A. D. Gen, 1986).
Chlorophenol Toxicity Mechanisms in Fish
Further elaborating on chlorophenol impacts, Ge et al. (2017) reviewed the toxic effects of chlorophenols on fish, highlighting oxidative stress, immune system alterations, endocrine disruption, and both apoptotic and proliferative cellular effects. Given the structural similarity, the compound may exhibit similar toxicological mechanisms, especially concerning environmental and biological interactions with chlorinated organics (Tingting Ge et al., 2017).
Chemical Warfare Agent Degradation and Toxicity
The review by Munro et al. (1999) on chemical warfare agent degradation products provides insights into the environmental fate and toxicity of similar complex molecules. Although the focus is on warfare agents, the study's considerations on degradation pathways, persistence, and mammalian/ecotoxicity could be relevant to understanding how such a complex chemical compound might behave in environmental and biological contexts (N. Munro et al., 1999).
Chlorophenols as Precursors in Chemical Processes
Peng et al. (2016) discussed chlorophenols' role as precursors in chemical and thermal processes, including their contribution to the formation of dioxins. This review highlights the potential for complex chlorinated compounds to undergo transformations leading to environmentally persistent and toxic by-products, suggesting that the compound of interest might participate in or undergo similar transformation processes (Yaqi Peng et al., 2016).
Properties
IUPAC Name |
2-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanylethylsulfanyl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S2/c19-13-3-1-5-15(9-13)21-17(23)11-25-7-8-26-12-18(24)22-16-6-2-4-14(20)10-16/h1-6,9-10H,7-8,11-12H2,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIDJKJFDYUEOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSCCSCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Thienylmethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B371257.png)
![Methyl 2-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B371259.png)


![1-(4'-Decyl[1,1'-biphenyl]-4-yl)-1,3-butanedione](/img/structure/B371265.png)
![N-[2-[(tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoyl]alanine](/img/structure/B371268.png)
![1-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371270.png)

![1-[3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371273.png)
![1-[4-(3-Butenyloxy)phenyl]-2-{4-nitrophenyl}diazene](/img/structure/B371277.png)

![4-{[(4-Butylphenyl)imino]methyl}-3-hydroxyphenyl 4-heptylcyclohexanecarboxylate](/img/structure/B371279.png)
![4'-(1-Methylbutyl)[1,1'-biphenyl]-4-yl 3-propylcyclobutanecarboxylate](/img/structure/B371280.png)
